REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:10]=[CH:9]C(C#N)=[C:5]([N+:11]([O-:13])=[O:12])[CH:4]=1)=[O:2].CC[O:16][C:17]([CH3:19])=[O:18]>S(=O)(=O)(O)O.O>[CH:1]([C:3]1[CH:10]=[CH:9][C:19]([C:17]([OH:16])=[O:18])=[C:5]([N+:11]([O-:13])=[O:12])[CH:4]=1)=[O:2]
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(C#N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |